

An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide

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Compound of Interest

Compound Name: Pheneturide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **Pheneturide** (CAS 90-49-3), an anticonvulsant of the ureide class.^[1] It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its proposed mechanism of action and synthesis pathway. This document is intended to serve as a core resource for professionals in pharmaceutical research and drug development.

Introduction

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug structurally related to phenobarbital and can be considered a metabolic degradation product of it.^{[1][2]} While its clinical use has become less common, often reserved for severe epilepsy refractory to other treatments, it remains a molecule of interest for studying anticonvulsant mechanisms and pharmacokinetic interactions.^{[1][3]} Notably, **Pheneturide** is known to inhibit the metabolism of other anticonvulsants like phenytoin, thereby increasing their plasma levels. This guide details its fundamental chemical and physical characteristics, pharmacological action, and the experimental methodologies used to determine these properties.

Chemical and Physical Properties

The core chemical and physical properties of **Pheneturide** are summarized below. These data are critical for understanding its behavior in biological systems and for the formulation of drug

products.

Chemical Identification

Property	Value	Reference(s)
IUPAC Name	N-carbamoyl-2-phenylbutanamide	
CAS Number	90-49-3	
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	
Molecular Weight	206.24 g/mol	
Synonyms	(2-Phenylbutanoyl)urea, Ethylphenacemide, Benuride, Lircapyl, M 551	
SMILES	C(C(NC(N)=O)=O) (CC)C1=CC=CC=C1	
InChI Key	AJOQSQHYDOFIOX- UHFFFAOYSA-N	

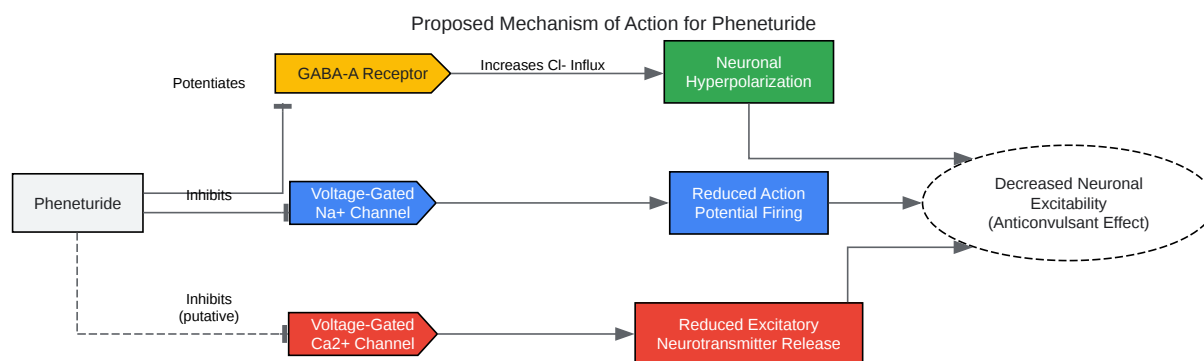
Physical and Pharmacokinetic Properties

Property	Value	Reference(s)
Appearance	White to off-white crystalline solid	
Melting Point (dl-Form)	149-150 °C	
Solubility	Moderately soluble in water; Soluble in organic solvents like DMSO, acetone	
Pharmacokinetic Half-life	~54 hours (long duration of action)	

Proposed Mechanism of Action

Pheneturide's anticonvulsant activity is believed to be multifactorial, targeting key components of neuronal signaling to reduce hyperexcitability. The primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.

- **Enhancement of GABAergic Inhibition:** **Pheneturide** is thought to potentiate the activity of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at GABA-A receptors, it likely increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold.
- **Modulation of Voltage-Gated Sodium Channels:** The drug may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.
- **Modulation of Voltage-Gated Calcium Channels:** There is also a possibility that **Pheneturide** influences voltage-gated calcium channels, which would regulate neurotransmitter release at the synapse and dampen excitatory signals.



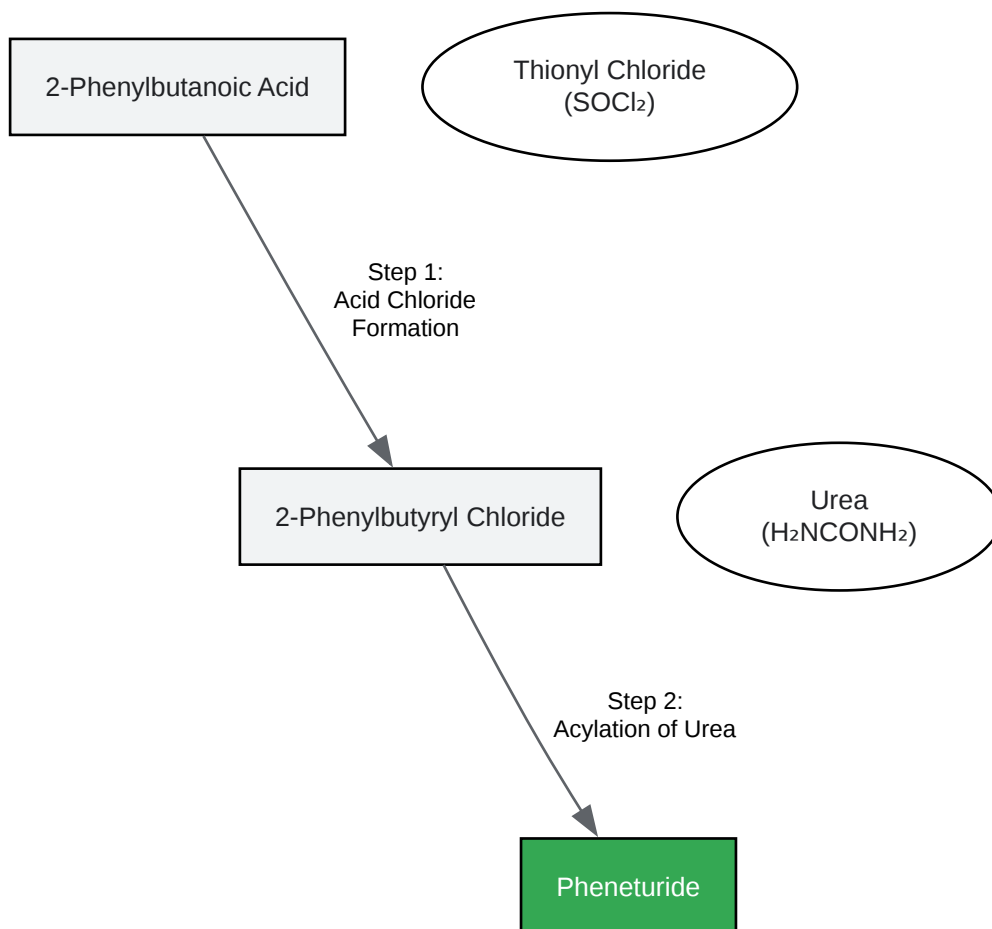
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Proposed mechanism of action for **Pheneturide**.

Synthesis Pathway

The most common synthetic route to **Pheneturide** involves a two-step process starting from 2-phenylbutanoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with urea in a nucleophilic acyl substitution.

General Synthesis Pathway for Pheneturide



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General synthesis pathway for **Pheneturide**.

Experimental Protocols

This section provides generalized methodologies for the determination of key chemical and physical properties of **Pheneturide**. These protocols are based on standard laboratory practices.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration, which measures pH changes upon the addition of a titrant.

- Apparatus: Calibrated pH meter, magnetic stirrer, burette, reaction vessel.
- Reagents: **Pheneturide** sample, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), 0.15 M potassium chloride (KCl) for ionic strength, deionized water.
- Procedure:
 - Prepare a ~1 mM solution of **Pheneturide** in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.
 - Purge the solution with nitrogen to remove dissolved CO₂.
 - Place the solution in the vessel, immerse the pH electrode, and begin stirring.
 - Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
 - Titrate the solution by adding small, precise increments of 0.1 M NaOH.
 - Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
 - Continue the titration until the pH reaches ~12.
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.
 - Perform the experiment in triplicate to ensure reproducibility.

Determination of Solubility

- Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

- Reagents: **Pheneturide**, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
- Procedure (Shake-Flask Method):
 - Add an excess amount of solid **Pheneturide** to a known volume of the desired solvent in a vial.
 - Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, centrifuge the suspension to separate the undissolved solid.
 - Carefully extract an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent and determine the concentration of **Pheneturide** using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
 - The measured concentration represents the equilibrium solubility of **Pheneturide** in that solvent at the specified temperature.

Acquisition of Spectroscopic Data

IR spectroscopy is used to identify functional groups within the molecule. For a solid sample like **Pheneturide**, the thin solid film or KBr pellet method is common.

- Apparatus: FT-IR spectrometer, salt plates (KBr or NaCl), or KBr pellet press.
- Procedure (Thin Solid Film Method):
 - Dissolve a small amount (~5-10 mg) of **Pheneturide** in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
 - Apply a drop of this solution onto a clean, dry salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

- Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm^{-1}).

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- Apparatus: Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI) and mass analyzer, often coupled with a liquid chromatograph (LC-MS).
- Procedure (General for LC-MS):
 - Prepare a dilute solution of **Pheneturide** (~10 $\mu\text{g/mL}$) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
 - Filter the sample to remove any particulates.
 - Inject the sample into the LC-MS system. The liquid chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
 - In the ESI source, the analyte is ionized (e.g., forming $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ions).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum. For structural elucidation, MS/MS (tandem mass spectrometry) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Conclusion

This guide consolidates the essential chemical, physical, and pharmacological properties of **Pheneturide**. The provided data tables offer a quick reference for its core characteristics, while the detailed protocols serve as a practical resource for experimental determination. The visualizations of its proposed mechanism and synthesis pathway provide a clear conceptual framework for researchers. While **Pheneturide** is an older anticonvulsant, a thorough understanding of its properties remains valuable for comparative pharmacology, toxicology studies, and the development of new central nervous system therapeutics.

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References

- 1. Pheneturide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pheneturide | 90-49-3 | Benchchem [benchchem.com]
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